trans-2-Fluorocyclopropanecarbonitrile
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Overview
Description
trans-2-Fluorocyclopropanecarbonitrile: is a chemical compound with the molecular formula C₄H₄FN It is a fluorinated cyclopropane derivative, characterized by the presence of a fluorine atom and a nitrile group attached to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Fluorocyclopropanecarbonitrile typically involves the cyclopropanation of alkenes followed by the introduction of fluorine and nitrile groups. One common method is the reaction of an alkene with a fluorinating agent and a nitrile source under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced fluorination techniques and efficient separation methods ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: trans-2-Fluorocyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
trans-2-Fluorocyclopropanecarbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-2-Fluorocyclopropanecarbonitrile involves its interaction with molecular targets and pathways. The fluorine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
- trans-2-Fluorocyclopropanecarbonitrile
- 2-Fluorocyclopropane-1-carbonitrile
Comparison: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions compared to its trans isomer or other fluorinated cyclopropane derivatives. The presence of the fluorine atom and nitrile group also imparts distinct chemical properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2-fluorocyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN/c5-4-1-3(4)2-6/h3-4H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUDEALSRGHQIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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